Methyl 3-(4-hydroxyphenyl)propionate

Catalog No.
S595945
CAS No.
5597-50-2
M.F
C19H28N2O6
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-hydroxyphenyl)propionate

CAS Number

5597-50-2

Product Name

Methyl 3-(4-hydroxyphenyl)propionate

IUPAC Name

methyl 3-(4-hydroxyphenyl)propanoate

Molecular Formula

C19H28N2O6

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,11H,4,7H2,1H3

InChI Key

BDHUTRNYBGWPBL-OAHLLOKOSA-N

SMILES

COC(=O)CCC1=CC=C(C=C1)O

Synonyms

Boc-D-Lys(Z)-OH;76477-42-4;55878-47-2;N-Boc-N'-Cbz-D-lysine;BOC-N-EPSILON-Z-D-LYSINE;Boc-L-Lys(Z)-OH;AmbotzBAA1358;AC1OJJ2G;BOC-D-LYS-OH;BOC-D-LYSINE(CBZ);SCHEMBL3210903;CTK2H6952;N-A-BOC-N-D-Z-D-LYSINE;MolPort-005-938-132;N(5)-Boc-N(1)-Cbz-D-Lys;ZINC4521274;N-ALPHA-BOC-N-D-Z-D-LYSINE;KM1770;MFCD00038262;NALPHA-BOC-NGAMMA-Z-D-LYSINE;AKOS024258523;AB01718;CB-1684;CS19316;EBD2208196

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O

The exact mass of the compound Methyl 3-(4-hydroxyphenyl)propionate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Substituting Methyl 3-(4-hydroxyphenyl)propionate with its parent carboxylic acid, phloretic acid, is a common but flawed procurement strategy. This substitution fundamentally alters key process parameters. The free carboxylic acid group in phloretic acid introduces issues with solubility in non-polar organic solvents, increases the melting point significantly, and presents a different reactivity profile, requiring different catalysts or protection strategies for reactions involving the phenolic hydroxyl group. These differences mean that process protocols developed for the methyl ester are not directly transferable, leading to failed syntheses, lower yields, and complex purification challenges.

Superior Handling and Processability Due to Significantly Lower Melting Point

Methyl 3-(4-hydroxyphenyl)propionate exists as a low-melting solid, with a melting point of 39-41 °C. This is a stark contrast to its parent carboxylic acid, phloretic acid, which is a crystalline solid with a much higher melting point of 129-131 °C. This ~90 °C difference is critical for handling and processing.

Evidence DimensionMelting Point (°C)
Target Compound Data39-41 °C
Comparator Or BaselinePhloretic Acid: 129-131 °C
Quantified Difference~90 °C lower
ConditionsStandard atmospheric pressure, literature values.

The lower melting point allows for handling as a liquid with gentle heating, simplifying transfers, enabling solvent-free reactions, and improving miscibility in melt-processing applications like polymer synthesis.

Enhanced Solubility in Key Organic Solvents for Broader Process Compatibility

Methyl 3-(4-hydroxyphenyl)propionate is documented as soluble in chloroform and methanol. In contrast, its parent compound, phloretic acid, is only slightly soluble in water and ether. This improved solubility profile for the methyl ester is a direct result of masking the polar carboxylic acid group, making it more compatible with a wider range of organic reaction media.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in chloroform and methanol
Comparator Or BaselinePhloretic Acid: Slightly soluble in water and ether
Quantified DifferenceQualitatively higher solubility in common non-polar/moderately polar organic solvents
ConditionsStandard laboratory conditions.

Improved organic solvent solubility allows for more versatile reaction conditions, easier purification by extraction, and the ability to prepare more concentrated solutions, improving process efficiency and reducing solvent volume.

Precursor Suitability: Enabling Selective Reactions at the Phenolic Hydroxyl Group

The methyl ester functionality serves as a protecting group for the carboxylic acid, allowing for selective reactions at the phenolic hydroxyl. A clear example is its use in Williamson etherification with 1,2-dibromoethane to synthesize the diester monomer Dimethyl 3,3'-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate. Attempting this reaction with phloretic acid would lead to competitive and undesirable side reactions at the more acidic carboxylic acid proton, preventing efficient monomer formation.

Evidence DimensionReactivity in Williamson Etherification
Target Compound DataSuccessfully undergoes etherification at the phenolic -OH to form a key polyester monomer.
Comparator Or BaselinePhloretic Acid: Would undergo deprotonation at the more acidic carboxylic acid, leading to side-products and preventing desired etherification.
Quantified DifferenceEnables a specific synthetic pathway not feasible with the parent acid.
ConditionsWilliamson etherification conditions (e.g., base, alkyl halide).

For multi-step syntheses requiring modification of the phenol group, procuring the methyl ester eliminates the need for a separate protection/deprotection sequence for the carboxylic acid, saving process steps, time, and cost.

Precursor for Bio-Sourced Aliphatic-Aromatic Copolyesters

Leveraging its protected carboxylic acid and reactive phenol, this compound is a validated starting material for specialty monomers. Its use in Williamson etherification to produce di-ester monomers is a direct pathway to novel, high-performance copolyesters for advanced materials applications.

Intermediate for Pharmaceutical Synthesis

The compound's structure is a building block for more complex active pharmaceutical ingredients (APIs). For example, it serves as an intermediate in the synthesis of anti-inflammatory agents like Naproxen derivatives, where the ester group facilitates subsequent chemical transformations.

Active Component in Cosmetic and Dermatological Formulations

The increased lipophilicity of the methyl ester compared to phloretic acid suggests potentially improved skin permeation, a critical factor for transdermal delivery. This makes it a candidate for formulations where delivery of the phenolic antioxidant moiety into the skin is desired.

XLogP3

2

UNII

WAT13AU7XB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5597-50-2

Wikipedia

Methyl ester4-hydroxy-benzenepropanoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types